(2S)-2-Amino-9-decenoic acid
Overview
Description
(2S)-2-Amino-9-decenoic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Unusual Amino Acids : The synthesis of unusual amino acids like (2S,3S,8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid, a unit of numerous cyanobacterial toxins, has been achieved, demonstrating the compound's potential in toxin study and organic chemistry applications (Pearson et al., 2000).
Cyclosporine Synthesis : In the field of pharmaceutical chemistry, (2S)-2-Amino-9-decenoic acid derivatives have been synthesized as part of the cyclosporin A compound, a crucial immunosuppressant drug, highlighting the compound's importance in medicinal chemistry (Wenger, 1983).
Food/Quality Control Analysis : The compound has been used in the development of methods for determining 10-hydroxy-2-decenoic acid and free amino acids in royal jelly supplements, indicating its role in food science and quality control (Duong et al., 2020).
Microbial Biofilm Dispersion : In microbiology, cis-2-decenoic acid, structurally related to this compound, has been found to induce dispersion in microbial biofilms, suggesting potential applications in controlling biofilm-associated infections (Davies & Marques, 2008).
Biosynthesis and Biochemical Analysis : The compound and its derivatives have been studied for their potential in biosynthesis and as tools in biochemical analysis, such as in the synthesis of fluorescent probes for reactive oxygen species (Setsukinai et al., 2003).
Metabolomics and Health Research : this compound derivatives have been identified in metabolomic studies related to Helicobacter pylori eradication and its impact on gastric lesions, highlighting their relevance in health and disease research (Wenhui et al., 2022).
Pheromonal and Neurological Studies : Derivatives of this compound, such as 9-HDA and 9-ODA, have been extensively studied for their role in honeybee pheromones, contributing to our understanding of insect communication and behavior (Kodai et al., 2011; Boch et al., 1975).
Drug Synthesis and Disease Treatment : Studies have explored the synthesis of this compound derivatives for potential drug development, such as inhibitors for COVID-19 protease, indicating its potential in therapeutic applications (Dwivedi et al., 2020).
properties
IUPAC Name |
(2S)-2-aminodec-9-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWDJVNBSJHRY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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